Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate, 95%

Overview

Description

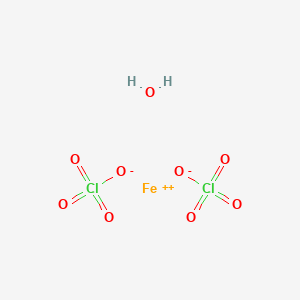

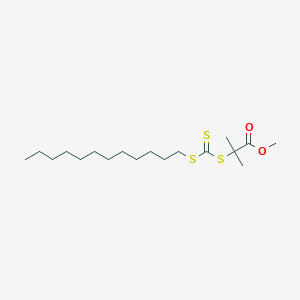

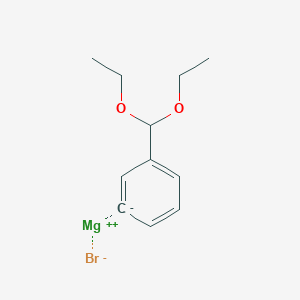

“Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate” is a chemical compound with the empirical formula C18H34O2S3 . It is also known as "2-[[ (Dodecylthio)thioxomethyl]thio]-2-methylpropanoic acid methyl ester" . This compound is used as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent for controlled radical polymerization, especially suited for the polymerization of styrene, acrylate, and acrylamide monomers .

Molecular Structure Analysis

The molecular weight of this compound is 378.66 g/mol . The SMILES string representation of its structure isCCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC . Chemical Reactions Analysis

This compound is used in RAFT polymerization, a type of controlled radical polymerization . It is particularly suited for the polymerization of styrene, acrylate, and acrylamide monomers .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.517 and a density of 1.008 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Surfactant-Free Polymerization

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropanoate (TTCA) has been utilized in surfactant-free, ab initio, batch emulsion polymerization. The application of TTCA in polymerization demonstrates its potential as a surface-active RAFT (Reversible Addition-Fragmentation Chain Transfer) agent. It was particularly noted for enabling the polymerization of n-butyl methacrylate into small, stable particles, showcasing the stabilizing efficiency of TTCA despite challenges in controlling molar mass. This highlights its role in facilitating polymerization processes without the need for surfactants, opening avenues for creating polymers with specific characteristics (Stoffelbach et al., 2008).

Thermoresponsive Polymers

The compound has also been applied in the synthesis of well-defined thermoresponsive polymers, specifically poly(N-isopropylacrylamide) (PNIPAM) macromonomers, via RAFT polymerization. This process involved using the compound as a RAFT chain transfer agent, allowing for precise control over the polymerization process. The resulting PNIPAM macromonomers exhibit thermo-responsive properties and have potential applications in creating smart materials and coatings, which respond to changes in temperature (McKee et al., 2011).

Photocatalytic Water Purification

Research has explored the use of compounds like methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropanoate in the photocatalytic oxidation of organic pollutants in water. These studies investigate the potential of such compounds in enhancing the efficiency of photocatalytic processes for water purification, contributing to environmental remediation efforts (Domínguez et al., 1998).

Gene Delivery Systems

The compound has found application in the synthesis of star-shaped polymers for potential use in gene delivery systems. Its role in creating polymers that can form polyplexes with DNA at lower nitrogen to phosphate ratios suggests its usefulness in developing more efficient and less toxic vectors for gene therapy. The comparison between star-shaped and linear polymers synthesized using this compound reveals insights into how polymer structure affects DNA binding and cytotoxicity, critical factors in gene delivery research (Liao et al., 2017).

Mechanism of Action

Safety and Hazards

The compound is classified as a flammable liquid (GHS02) and can cause eye irritation (GHS07) . It may also cause skin irritation and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

methyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2S3/c1-5-6-7-8-9-10-11-12-13-14-15-22-17(21)23-18(2,3)16(19)20-4/h5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWLEOYMZVCNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746464 | |

| Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088555-95-6 | |

| Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97%](/img/structure/B6336311.png)

![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)